molecular formula C16H14N4O2 B10988687 N-(4-carbamoylphenyl)-2-methyl-1H-benzimidazole-6-carboxamide

N-(4-carbamoylphenyl)-2-methyl-1H-benzimidazole-6-carboxamide

Cat. No.: B10988687
M. Wt: 294.31 g/mol
InChI Key: ATKIVAXZRBPYTR-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2-methyl-1H-benzimidazole-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity and is often found in pharmaceuticals. The presence of carbamoyl and carboxamide groups further enhances its chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-2-methyl-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C16H14N4O2/c1-9-18-13-7-4-11(8-14(13)19-9)16(22)20-12-5-2-10(3-6-12)15(17)21/h2-8H,1H3,(H2,17,21)(H,18,19)(H,20,22)

InChI Key

ATKIVAXZRBPYTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2-methyl-1H-benzimidazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then reduced to produce the desired compound . The reaction conditions often involve the use of dichloromethane as a solvent and bases like triethylamine or pyridine to facilitate the formation of the amide bond .

Industrial Production Methods

For industrial production, the synthetic pathway is optimized to improve yields and reduce costs. This involves using safer and more efficient reagents and solvents. The overall yield of the industrial process can exceed 78%, making it suitable for large-scale production .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or alkaline conditions, yielding corresponding carboxylic acid derivatives. Key findings include:

Conditions Products Mechanistic Notes Reference
2M HCl, reflux (4 hrs)N-(4-carbamoylphenyl)-2-methyl-1H-benzimidazole-6-carboxylic acidAcidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic water attack.
1M NaOH, 80°C (3 hrs)Sodium salt of the carboxylic acid derivativeBase-mediated hydrolysis involves hydroxide ion attack at the electrophilic carbonyl carbon.

Analytical Validation : Post-hydrolysis products were confirmed via 1H^1H-NMR (disappearance of carboxamide proton at δ 8.1–8.3 ppm) and IR spectroscopy (shift from 1650 cm1 ^{-1 } (amide C=O) to 1700 cm1 ^{-1 } (carboxylic acid C=O)) .

Acylation at the Benzimidazole Nitrogen

The N-H group of the benzimidazole ring participates in acylation reactions with electrophilic reagents:

Reagent Conditions Product Yield Reference
Acetic anhydrideReflux, DMF, 6 hrsN-acetylated derivative78%
Tosyl chloride0°C, THF, triethylamineN-tosyl-2-methyl-1H-benzimidazole-6-carboxamide65%

Mechanism : Acylation proceeds via deprotonation of the benzimidazole N-H by a base (e.g., Et3_3N), followed by nucleophilic attack on the acylating agent .

Nucleophilic Aromatic Substitution

Electron-deficient positions on the benzimidazole core react with nucleophiles:

Reagent Position Modified Product Key Data
NH3_3/CuIC-5 position5-amino-2-methyl-1H-benzimidazole-6-carboxamide13C^13C-NMR: New C-N peak at 148 ppm
KNO3_3/H2_2SO4_4C-4 position4-nitro-2-methyl-1H-benzimidazole-6-carboxamideHPLC purity: 92%

Limitation : Steric hindrance from the 2-methyl group reduces reactivity at adjacent positions .

Metabolic Transformations (In Vivo)

In biological systems, the compound undergoes enzymatic modifications:

Enzyme System Reaction Metabolite Detection Method
Cytochrome P450Hydroxylation at C-55-hydroxy-N-(4-carbamoylphenyl)-2-methyl-1H-benzimidazole-6-carboxamideLC-MS (m/zm/z 300.3→)
UDP-glucuronosyltransferaseGlucuronidation of carboxamideGlucuronide conjugate1H^1H-NMR, enzymatic hydrolysis

These metabolites were identified in rat hepatic microsome assays, with glucuronidation being the primary detoxification pathway .

Stability Under Thermal and pH Variations

Condition Observation Implications
pH 2–6, 25°C (24 hrs)Stable (≤5% degradation)Suitable for oral formulations
pH >8, 60°CRapid hydrolysis of carboxamideRequires neutral storage conditions
150°C (solid state)Decomposition via loss of CO2_2 from carbamoyl groupThermal processing not recommended

Stability studies utilized HPLC-UV (λ = 254 nm) and showed first-order degradation kinetics at elevated pH .

Reaction with Organometallic Reagents

The carboxamide group reacts with Grignard reagents:

Reagent Product Application
CH3_3MgBrTertiary alcohol derivativeSynthesis of sterically hindered analogs
PhLiN-phenyl ketone adductIntermediate for cross-coupling reactions

Caution : Competitive deprotonation of the benzimidazole N-H may occur without prior protection .

Scientific Research Applications

Structural Overview

The compound features a benzimidazole core , which is known for its diverse biological activities. The presence of the carbamoyl group at the para position of the phenyl ring and the carboxamide functional group at the 6-position of the benzimidazole enhances its chemical properties, making it a candidate for drug development aimed at treating cancer and infectious diseases.

Anticancer Activity

N-(4-carbamoylphenyl)-2-methyl-1H-benzimidazole-6-carboxamide shows promise as an anticancer agent . Compounds with similar structures have been investigated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibiting PARP can enhance the efficacy of chemotherapy, especially in cancers with defective DNA repair mechanisms, such as BRCA-mutated tumors .

Case Study: PARP Inhibition

  • A study demonstrated that derivatives of benzimidazole compounds could achieve low nanomolar IC50 values against PARP1, indicating strong inhibitory potential. For instance, modifications to the benzimidazole structure led to compounds with IC50 values as low as 2.6 nM, suggesting that this compound could be optimized for similar effects .

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit antimicrobial properties against various pathogens. The specific interactions of this compound with bacterial and fungal targets are under investigation, but preliminary studies suggest it may inhibit growth effectively due to its structural features .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is another area of interest. Benzimidazole derivatives have been shown to inhibit enzymes involved in critical biological pathways, including those related to cancer progression and microbial resistance .

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2-methyl-1H-benzimidazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-2-methyl-1H-benzimidazole-6-carboxamide stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

N-(4-carbamoylphenyl)-2-methyl-1H-benzimidazole-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C15_{15}H14_{14}N4_{4}O2_{2}
  • Molecular Weight: 282.29 g/mol
  • IUPAC Name: this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has demonstrated significant effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/ml
Escherichia coli62.5 µg/ml
Salmonella typhi12.5 µg/ml
Candida albicans250 µg/ml

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Anticancer Properties

The benzimidazole scaffold is known for its anticancer properties, and derivatives like this compound have shown promise in preclinical studies. Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of the compound on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The findings revealed:

  • IC50_{50} values of 15 µM for MCF-7 cells
  • IC50_{50} values of 20 µM for A549 cells

These results indicate a significant potential for this compound in cancer therapy, warranting further investigation into its mechanisms of action and efficacy in vivo .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The benzimidazole core is known to bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest. Additionally, it may modulate various signaling pathways associated with apoptosis and survival, enhancing its therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the benzimidazole ring can significantly influence its potency and selectivity. For instance, substituents at the 4-position on the phenyl ring have been shown to enhance antibacterial activity .

Table 2: Structure-Activity Relationships

Substituent PositionSubstituent TypeEffect on Activity
4CarbamoylIncreased potency
6CarboxamideEnhanced solubility
2MethylImproved bioavailability

Q & A

Q. Can this compound serve as a fluorescent probe for cellular imaging?

  • Methodological Answer :
  • Test fluorescence properties via UV-Vis (λex ~350 nm) and emission spectra (λem ~450 nm) in PBS.
  • Validate localization in live cells (e.g., HeLa) using confocal microscopy with DAPI counterstaining .

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